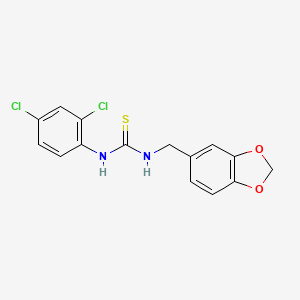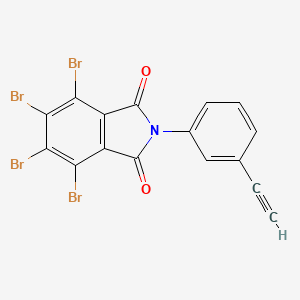![molecular formula C15H25NO3 B5005045 N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine](/img/structure/B5005045.png)
N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine is an organic compound with the molecular formula C14H23NO3 It is characterized by the presence of an ethoxyphenoxy group and a methoxypropanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine typically involves the reaction of 4-ethoxyphenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 12-24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), temperature range of 25-50°C.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), temperature range of 20-40°C.
Substitution: Halogenated compounds (e.g., alkyl halides), sodium hydroxide (NaOH), temperature range of 50-70°C.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine can be compared with similar compounds such as:
3-(4-methoxyphenoxy)propan-1-amine: This compound lacks the ethoxy group, which may result in different chemical and biological properties.
N-[3-(diethylamino)propyl]-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide: This compound has a more complex structure, which may lead to different applications and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-3-18-14-6-8-15(9-7-14)19-13-5-11-16-10-4-12-17-2/h6-9,16H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFQGDBRBUWBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B5004972.png)

![6-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B5004981.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5004986.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B5005003.png)
![7-(3-chlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5005017.png)
![5-{2-[(4-tert-butylphenyl)thio]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5005023.png)

![1-[4-(4-BROMOPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B5005053.png)
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5005058.png)
![6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5005061.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)

